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Compound of Interest

Compound Name: 1-Methylpiperazine

Cat. No.: B117243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of 1-
Methylpiperazine (CAS No. 109-01-3), a heterocyclic organic compound widely used as a

building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] This

document summarizes key findings on its acute and chronic toxicity, genotoxicity,

carcinogenicity, reproductive and developmental effects, and toxicokinetics. All quantitative

data are presented in structured tables, and detailed experimental protocols for key

toxicological endpoints are described based on internationally recognized OECD guidelines.

Visualizations of proposed metabolic pathways and potential mechanisms of toxicity are

provided to facilitate understanding. While significant data exists for acute toxicity, information

regarding chronic, reproductive, and developmental toxicity, as well as specific signaling

pathway disruptions, is limited.
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Property Value Reference

CAS Number 109-01-3

Molecular Formula C5H12N2

Molecular Weight 100.16 g/mol [3]

Appearance Colorless to almost clear liquid [2]

Boiling Point 138 °C [1]

Melting Point -6 °C [1]

Flash Point 31.5 °C (closed cup)

Solubility Soluble in water [4]

Toxicological Data
Acute Toxicity
1-Methylpiperazine exhibits moderate acute toxicity via oral, dermal, and inhalation routes.

Endpoint Species Route Value Reference

LD50 Rat Oral 2830 µL/kg

LD50 Rabbit Dermal 1341 mg/kg [4]

LC50 Mouse Inhalation
2740 mg/m³ (2

hours)

Observations in Acute Studies:

Oral (mice): Liver effects, changes in renal tubules, and effects on the peripheral motor nerve

have been observed.[5]

Inhalation (mice): Convulsions have been reported.[5][6]
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1-Methylpiperazine is corrosive to the skin and causes severe eye damage.

Endpoint Species Result Reference

Skin

Corrosion/Irritation
Rabbit Corrosive [5]

Serious Eye

Damage/Irritation
Rabbit Severe eye damage [4]

Sensitization
1-Methylpiperazine is considered a skin sensitizer.[4][5][6]

Genotoxicity
Limited data is available on the genotoxicity of 1-Methylpiperazine. One safety data sheet

reports negative results in both a bacterial reverse mutation assay (Ames test) and an in vitro

chromosome aberration test. However, detailed study reports are not publicly available.

It is crucial to note that the N-nitroso derivative, 1-nitroso-4-methylpiperazine, has been shown

to be a potent nasal carcinogen and genotoxic agent in rats following inhalation.[7][8][9] This

raises concerns about the potential for endogenous or environmental nitrosation of 1-
Methylpiperazine.

Carcinogenicity
There are no direct studies on the carcinogenicity of 1-Methylpiperazine. It is not classified as

a carcinogen by the International Agency for Research on Cancer (IARC). However, the potent

carcinogenicity of its nitroso-derivative warrants caution.[7][8][9]

Chronic Toxicity
Data on the chronic toxicity of 1-Methylpiperazine is limited. It has been described as an

occupational hepatotoxin, with prolonged or repeated exposure potentially leading to liver

damage.[6]
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One source suggests that 1-Methylpiperazine is suspected of damaging fertility or the unborn

child, but detailed studies are lacking.[10]

Toxicokinetics and Metabolism
Absorption, Distribution, and Excretion
Specific data on the absorption, distribution, and excretion of 1-Methylpiperazine are not

readily available.

Metabolism
The metabolism of 1-Methylpiperazine has not been fully elucidated. However, based on

studies of other piperazine-containing compounds, the primary metabolic pathways are likely to

involve N-demethylation and oxidation of the piperazine ring.[11] These reactions are typically

catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2C19 being

identified as key enzymes in the metabolism of similar structures.[12][13]

The proposed metabolic pathway for 1-Methylpiperazine is illustrated below.
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Proposed metabolic pathway of 1-Methylpiperazine.

Potential Mechanisms of Toxicity
Hepatotoxicity
The hepatotoxicity of piperazine derivatives may be linked to the upregulation of key enzymes

involved in cholesterol and lipid biosynthesis.[14][15] Studies on other piperazine-containing

drugs suggest that the sterol regulatory element-binding protein (SREBP-1) transcription factor
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could be a key player in this process.[14][15] This may increase the risk of phospholipidosis

and steatosis.

The proposed signaling pathway for piperazine-induced hepatotoxicity is depicted below.

Hepatocyte

1-Methylpiperazine

SREBP-1 Activation

 Induces

Upregulation of
Cholesterol & Lipid
Biosynthesis Genes

 Leads to

Phospholipidosis &
Steatosis

Hepatotoxicity

Click to download full resolution via product page

Potential signaling pathway for hepatotoxicity.

Neurotoxicity
While not fully understood for 1-Methylpiperazine, some piperazine derivatives are known to

have effects on the central nervous system. The observation of convulsions in mice upon

inhalation suggests a potential for neurotoxicity.[5][6]
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Experimental Protocols
The following are summaries of standard protocols for key toxicological endpoints, based on

OECD guidelines.

Acute Oral Toxicity (OECD 423)

Select Starting Dose

Dose 3 Animals
(e.g., rats, female)

Observe for 14 days
(mortality, clinical signs,

body weight)

Assess Outcome

Stop Testing
(Toxicity Classified)

Clear Toxicity
or No Effect

Dose 3 Animals
at Lower Dose

Mortality

Dose 3 Animals
at Higher Dose

No Mortality

Click to download full resolution via product page

Workflow for OECD 423 Acute Oral Toxicity Study.

This method involves a stepwise procedure with the use of a minimum number of animals. A

starting dose is administered to a group of three animals (typically female rats). The outcome

(mortality or survival) determines the next step: either stopping the test and classifying the

substance, or dosing another group of three animals at a lower or higher fixed dose level.

Animals are observed for up to 14 days for signs of toxicity and mortality.
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Acute Dermal Irritation/Corrosion (OECD 404)

Prepare Animal
(e.g., rabbit, clip fur)

Apply 0.5g or 0.5mL of substance
to ~6 cm² of skin

Cover with gauze patch
(4-hour exposure)

Remove patch and
wash skin

Observe for erythema and edema
at 1, 24, 48, 72 hours

and up to 14 days

Score skin reactions

Click to download full resolution via product page

Workflow for OECD 404 Acute Dermal Irritation Study.

A single dose of the test substance is applied to a small area of the skin of an animal (typically

an albino rabbit) for four hours. The treated area is then washed, and the skin is observed for

signs of erythema (redness) and edema (swelling) at specified time points for up to 14 days to

assess the degree and reversibility of irritation.

Acute Eye Irritation/Corrosion (OECD 405)
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Select healthy animal
(e.g., albino rabbit)

Instill 0.1mL or 0.1g of substance
into the conjunctival sac of one eye

Observe for corneal opacity,
iris lesions, conjunctival redness

and swelling at 1, 24, 48, 72 hours
and up to 21 days

Score eye lesions

Click to download full resolution via product page

Workflow for OECD 405 Acute Eye Irritation Study.

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal

(typically an albino rabbit). The eye is then examined for signs of irritation, including corneal

opacity, iris lesions, and conjunctival redness and swelling, at specific intervals for up to 21

days to evaluate the severity and reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)
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Select bacterial strains
(e.g., Salmonella typhimurium,

Escherichia coli)

Prepare test substance dilutions

Expose bacteria to substance
with and without metabolic

activation (S9 mix)

Plate on minimal agar medium

Incubate for 48-72 hours

Count revertant colonies

Click to download full resolution via product page

Workflow for OECD 471 Ames Test.

This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations. The bacteria are exposed to the test substance at

various concentrations, both with and without a metabolic activation system (S9 mix). A positive

result is indicated by a significant, dose-dependent increase in the number of revertant colonies

compared to the control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
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Select mammalian cells
(e.g., human lymphocytes, CHO cells)

Prepare test substance dilutions

Expose cells to substance
with and without metabolic

activation (S9 mix)

Harvest cells and stain for
micronuclei

Analyze for micronuclei frequency
under a microscope

Click to download full resolution via product page

Workflow for OECD 487 In Vitro Micronucleus Test.

This in vitro genotoxicity test detects micronuclei in the cytoplasm of interphase cells.

Micronuclei are formed from chromosome fragments or whole chromosomes that are not

incorporated into the daughter nuclei during cell division. Mammalian cells are exposed to the

test substance, and the frequency of micronucleated cells is analyzed to assess for clastogenic

and aneugenic effects.

Conclusion and Data Gaps
1-Methylpiperazine is a chemical with moderate acute toxicity, is corrosive to skin and eyes,

and is a skin sensitizer. While some data suggests it is not genotoxic in vitro, the potent

carcinogenicity and genotoxicity of its nitroso-derivative is a significant concern.

Key data gaps in the toxicological profile of 1-Methylpiperazine include:
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Chronic Toxicity: No-Observed-Adverse-Effect Level (NOAEL) from repeated dose studies

are not available.

Reproductive and Developmental Toxicity: Comprehensive studies are needed to confirm or

refute the suspicion of reproductive toxicity.

Carcinogenicity: A long-term carcinogenicity bioassay of 1-Methylpiperazine itself has not

been conducted.

Toxicokinetics: Detailed information on the absorption, distribution, metabolism, and

excretion of 1-Methylpiperazine is required for a complete risk assessment.

Mechanisms of Toxicity: Further research is needed to elucidate the specific signaling

pathways involved in its toxicity, particularly hepatotoxicity and potential neurotoxicity.

Further research in these areas is crucial for a more complete understanding of the

toxicological profile of 1-Methylpiperazine and for ensuring its safe handling and use in

various industrial and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://academic.oup.com/carcin/article-abstract/20/8/1629/2896410
https://academic.oup.com/carcin/article-pdf/20/8/1629/9417327/0201629.pdf
https://store.apolloscientific.co.uk/storage/msds/OR18370_msds.pdf
https://www.researchgate.net/publication/8013548_Metabolic_Activation_of_a_13-Disubstituted_Piperazine_Derivative_Evidence_for_a_Novel_Ring_Contraction_to_an_Imidazoline
https://pubmed.ncbi.nlm.nih.gov/15056479/
https://pubmed.ncbi.nlm.nih.gov/15056479/
https://www.researchgate.net/publication/266566739_Mechanism-Based_Inactivation_of_Human_Cytochrome_P450_3A4_by_Two_Piperazine-Containing_Compounds
https://www.researchgate.net/publication/292153266_Hepatotoxicity_of_piperazine_designer_drugs_up-regulation_of_key_enzymes_of_cholesterol_and_lipid_biosynthesis
https://pubmed.ncbi.nlm.nih.gov/26821219/
https://pubmed.ncbi.nlm.nih.gov/26821219/
https://www.benchchem.com/product/b117243#comprehensive-toxicology-profile-of-1-methylpiperazine
https://www.benchchem.com/product/b117243#comprehensive-toxicology-profile-of-1-methylpiperazine
https://www.benchchem.com/product/b117243#comprehensive-toxicology-profile-of-1-methylpiperazine
https://www.benchchem.com/product/b117243#comprehensive-toxicology-profile-of-1-methylpiperazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

